molecular formula C12H15NO2 B2529684 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol CAS No. 2031261-18-2

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol

Cat. No.: B2529684
CAS No.: 2031261-18-2
M. Wt: 205.257
InChI Key: VYNRMHQIGPWYIW-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a (2,3-dihydrobenzofuran-5-yl)methyl group. Though direct pharmacological data for this compound is unavailable, its structural analogs suggest applications in neuroprotection, anticholinergic activity, or psychoactive effects .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-13(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11,14H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRMHQIGPWYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Azetidine Ring Formation: The azetidine ring is formed by the cyclization of β-amino alcohols.

    Coupling of Benzofuran and Azetidine Rings: The final step involves coupling the benzofuran and azetidine rings through a suitable linker, such as a methylene group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol can exhibit neuroprotective effects. The presence of a piperidine-like structure suggests interactions with neurotransmitter receptors, particularly serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.

Case Study : A study involving piperidine derivatives demonstrated their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The results indicated that these compounds could enhance neuroprotective mechanisms through their action on central nervous system targets.

Antifungal Activity

The antifungal properties of this compound have been explored in recent studies. Similar compounds have shown efficacy against resistant fungal strains such as Candida auris.

Case Study : A comparative analysis of piperidine-based compounds revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against Candida auris. These findings suggest that structurally related compounds could provide new therapeutic options against resistant fungal infections .

Comparative Analysis with Related Compounds

The following table summarizes key structural comparisons between this compound and related compounds:

Compound NameStructureKey Differences
1-(2,3-Dihydrobenzofuran-2-ylmethyl)piperazineStructurePiperazine instead of azetidine; different activity profile
3-Benzyl-3-methyl-2,3-dihydrobenzofuranStructureLacks the azetidine moiety; may exhibit different pharmacological effects
1-(4-Methylaminophenyl)-2-(2,3-dihydrobenzofuran)StructureContains an amino group instead of a hydroxyl; potentially different mechanisms

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Various synthetic routes have been explored to enhance its efficacy and selectivity.

Synthesis Methodology : The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound with high purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Functional Group Variations

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid
  • Structure : Replaces the hydroxyl group with a carboxylic acid.
  • Molecular Formula: C₁₃H₁₅NO₃; MW: 233.26 g/mol.
  • Key Differences: The carboxylic acid group enhances hydrophilicity and hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol
  • Structure : Substitutes dihydrobenzofuran with benzothiophene and adds an ethoxypropyl chain.
  • Molecular Formula: C₁₇H₂₁NO₂S; MW: 303.42 g/mol.

Compounds with Larger Heterocyclic Rings

Darifenacin Hydrobromide
  • Structure : Pyrrolidine (5-membered ring) linked to a dihydrobenzofuranyl ethyl group and diphenylacetamide.
  • Molecular Formula : C₂₈H₃₀N₂O₂·HBr; MW : 507.46 g/mol.
  • Key Differences : The pyrrolidine ring offers greater conformational flexibility than azetidine. Clinically used as an anticholinergic, this underscores how ring size influences target selectivity (e.g., muscarinic receptors) .

Benzofuran-Containing Amines

5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine)
  • Structure : Amphetamine analog with a dihydrobenzofuran substituent.
  • Molecular Formula: C₁₂H₁₇NO; MW: 191.27 g/mol.
  • Key Differences: The absence of an azetidine ring and presence of a primary amine suggest serotonin/norepinephrine reuptake inhibition, typical of psychoactive phenethylamines .

Heterocyclic Moieties in Natural Products

Flavipesolide Derivatives
  • Structure: Complex meroterpenoids with dihydrobenzofuran fused to furanone or isocoumarin systems (e.g., compound 200 in ).
  • Key Differences : These natural products exhibit antifungal activity but lack the azetidine scaffold. Their structural complexity contrasts with the simplicity of synthetic azetidine derivatives, highlighting divergent biological roles .

Data Tables: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes Reference
Target: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol C₁₂H₁₅NO₂ 205.26* Azetidine, hydroxyl, benzofuran Hypothetical neuroprotective/psychoactive -
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid C₁₃H₁₅NO₃ 233.26 Azetidine, carboxylic acid, benzofuran Discontinued product
Darifenacin hydrobromide C₂₈H₃₀N₂O₂·HBr 507.46 Pyrrolidine, diphenylacetamide Anticholinergic (muscarinic antagonist)
1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol C₁₇H₂₁NO₂S 303.42 Azetidine, benzothiophene Reported neuroprotectant
5-MAPDB C₁₂H₁₇NO 191.27 Amphetamine, benzofuran Psychoactive (hypothetical)

*Calculated based on analogous structures.

Key Research Findings and Implications

Ring Size and Bioactivity : Azetidine’s smaller ring may improve binding selectivity compared to pyrrolidine in Darifenacin, though further studies are needed .

Functional Group Impact : The hydroxyl group in the target compound likely enhances solubility relative to its carboxylic acid analog, which may explain the latter’s discontinuation .

Heterocyclic Substitution : Replacing dihydrobenzofuran with benzothiophene () alters lipophilicity and target engagement, suggesting tunability for CNS applications .

Synthetic Accessibility : Compounds like 5-MAPDB () demonstrate the feasibility of modifying benzofuran-amine scaffolds, though azetidine synthesis requires specialized cyclization strategies .

Biological Activity

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol, identified by its CAS number 2031261-18-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅NO₂
  • Molecular Weight : 205.26 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a benzofuran moiety, which is known for various biological activities.

Antioxidant Properties

Research indicates that compounds containing a benzofuran structure often exhibit strong antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may similarly contribute to antioxidant defense mechanisms.

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been documented in models of neuropathic pain and neurodegeneration. Compounds with similar scaffolds have been shown to act as selective cannabinoid receptor agonists, which may provide pain relief and protect neuronal cells from damage . This suggests that this compound might also possess neuroprotective properties.

Case Studies

StudyCompoundFindings
Benzofuran DerivativesExhibited potent CB2 receptor agonism and neuroprotective effects in vivo.
DHBF CompoundsShowed significant inhibition of PARP with IC50 values indicating potential for cancer therapy.
Related Azetidine DerivativesSuggested structural modifications can enhance biological activity and therapeutic potential.

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:

  • Antioxidant Mechanism : Likely involves scavenging free radicals and reducing oxidative stress.
  • Anticancer Mechanism : Potential inhibition of PARP and other enzymes involved in DNA repair pathways.
  • Neuroprotective Mechanism : Modulation of cannabinoid receptors may lead to reduced neuronal excitability and protection against excitotoxicity.

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